Melting Point Elevation vs. Unsubstituted and 7-Fluoro Analogs
4-Fluorobenzo[b]thiophene-2-carbaldehyde exhibits a significantly higher melting point compared to its unsubstituted and 7-fluoro counterparts, facilitating purification and handling. This is a direct consequence of the 4-fluoro substitution pattern affecting intermolecular forces . The unsubstituted benzo[b]thiophene-2-carbaldehyde is a low-melting solid, often a semi-solid at room temperature, which complicates its use in solid-phase synthesis and precise weighing [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 73 °C (ethanol solvate) |
| Comparator Or Baseline | Benzo[b]thiophene-2-carbaldehyde: 30-32 °C [1]; 7-Fluorobenzo[b]thiophene-2-carbaldehyde: 79-81.5 °C (ethanol solvate) |
| Quantified Difference | Target compound has a melting point ~41-43 °C higher than unsubstituted analog and ~6-8.5 °C lower than 7-fluoro analog. |
| Conditions | Melting point determination in ethanol solvate form . |
Why This Matters
A higher melting point simplifies purification, storage, and solid-phase handling in synthetic workflows, making 4-fluorobenzo[b]thiophene-2-carbaldehyde a more practical choice for many laboratory applications compared to its unsubstituted analog.
- [1] VWR. Benzo[b]thiophene-2-carboxaldehyde ≥97%. Retrieved from https://b2b-se.vwr.com. View Source
